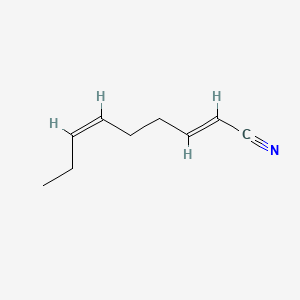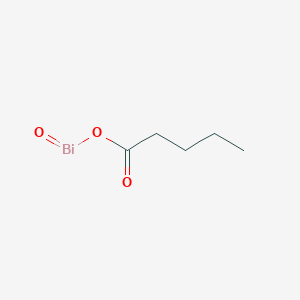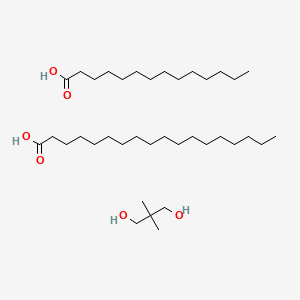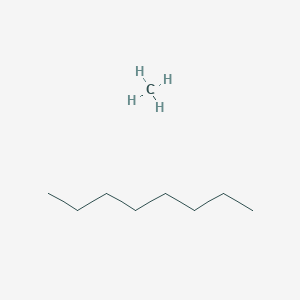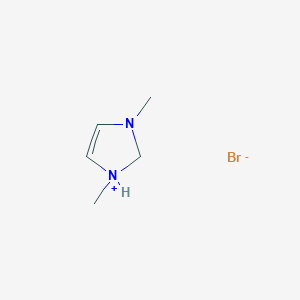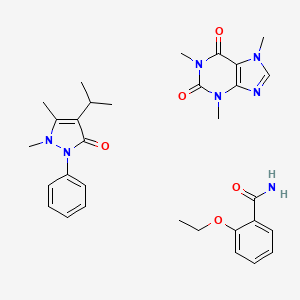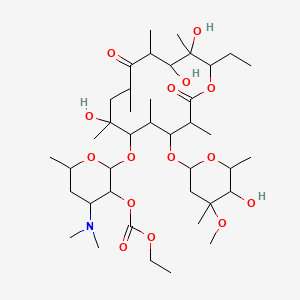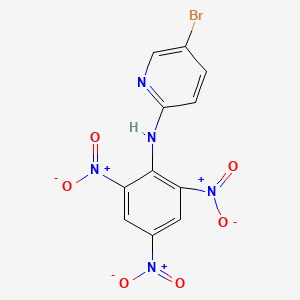
2-(N-Picrylamino)-5-bromopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-Picrylamino)-5-bromopyridine is a heterocyclic compound that features a pyridine ring substituted with a bromine atom and a picrylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Picrylamino)-5-bromopyridine typically involves the reaction of 2-aminopyridine with picryl halides under controlled conditions. For example, when picryl fluoride is treated with an excess of 2-aminopyridine, the reaction yields 2-(N-picrylamino)pyridine . The bromination of this intermediate can be achieved using bromine or N-bromosuccinimide (NBS) under suitable conditions to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(N-Picrylamino)-5-bromopyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Coupling Reactions: The picrylamino group can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Catalysts such as palladium or copper are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex aromatic compounds.
Applications De Recherche Scientifique
2-(N-Picrylamino)-5-bromopyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive molecules.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes
Mécanisme D'action
The mechanism of action of 2-(N-Picrylamino)-5-bromopyridine involves its interaction with molecular targets through its functional groups. The picrylamino group can participate in charge transfer interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to various targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(N-Picrylamino)-5-chloropyridine: Similar structure but with a chlorine atom instead of bromine.
2-(N-Picrylamino)-5-nitropyridine: Contains a nitro group instead of bromine.
2-(N-Picrylamino)pyridine: Lacks the halogen substitution.
Uniqueness
2-(N-Picrylamino)-5-bromopyridine is unique due to the presence of both the bromine atom and the picrylamino group, which confer distinct chemical properties and reactivity. The bromine atom can participate in halogen bonding, while the picrylamino group can engage in charge transfer interactions, making this compound versatile for various applications.
Propriétés
Formule moléculaire |
C11H6BrN5O6 |
|---|---|
Poids moléculaire |
384.10 g/mol |
Nom IUPAC |
5-bromo-N-(2,4,6-trinitrophenyl)pyridin-2-amine |
InChI |
InChI=1S/C11H6BrN5O6/c12-6-1-2-10(13-5-6)14-11-8(16(20)21)3-7(15(18)19)4-9(11)17(22)23/h1-5H,(H,13,14) |
Clé InChI |
PUGSBECPEDTSRU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1Br)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



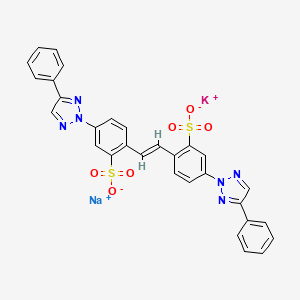
![tris(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite](/img/structure/B13772459.png)

![N-ethyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B13772466.png)
![sodium;[18-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-18-oxooctadecan-9-yl] sulfate](/img/structure/B13772482.png)

